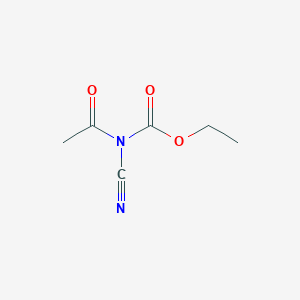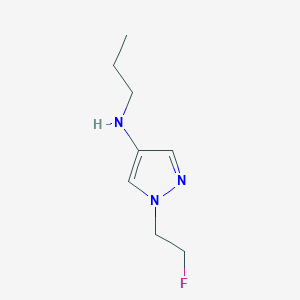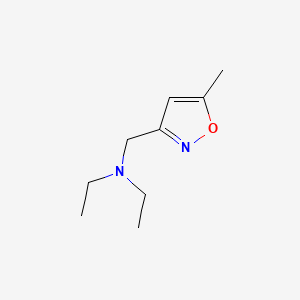![molecular formula C16H13ClN2O B11740960 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B11740960.png)
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile is an organic compound that features a chlorophenyl group and a methoxyphenyl group attached to a prop-2-enenitrile backbone
Méthodes De Préparation
The synthesis of 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyaniline in the presence of a base, followed by the addition of a nitrile group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile can be compared with similar compounds such as:
(4-Chlorophenyl)(4-methoxyphenyl)methanone: This compound shares similar structural features but differs in its functional groups and reactivity.
2-(4-Chlorophenyl)ethylamine: Another related compound with a different functional group, leading to distinct chemical and biological properties.
4-(4-Chlorophenyl)-2-phenylthiazole:
Propriétés
Formule moléculaire |
C16H13ClN2O |
|---|---|
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-(4-methoxyanilino)prop-2-enenitrile |
InChI |
InChI=1S/C16H13ClN2O/c1-20-16-8-6-15(7-9-16)19-11-13(10-18)12-2-4-14(17)5-3-12/h2-9,11,19H,1H3 |
Clé InChI |
MPRCHPSGAQZRBQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC=C(C#N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11740885.png)

![1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11740904.png)
![N-[(4-ethoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11740917.png)
![1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea](/img/structure/B11740925.png)
![1-ethyl-4-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740932.png)
![2-{3-[(3-Chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile](/img/structure/B11740939.png)
![5-methyl-1-(2-methylpropyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740945.png)
amine](/img/structure/B11740952.png)

amine](/img/structure/B11740967.png)

